4,5,7-Trihydroxycoumarine

Vue d'ensemble

Description

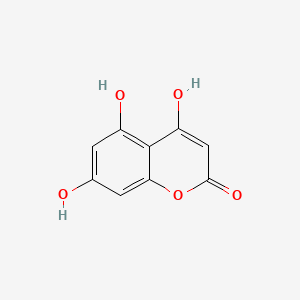

4,5,7-Trihydroxycoumarin, also known as 4,5,7-Trihydroxy-2H-chromen-2-one, is a chemical compound with the molecular formula C9H6O5 . It has an average mass of 194.141 Da and a mono-isotopic mass of 194.021530 Da .

Synthesis Analysis

Based on the Pechmann coumarin synthesis method, the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored . This method involves the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids .Molecular Structure Analysis

The molecular structure of 4,5,7-Trihydroxycoumarin consists of 9 carbon atoms, 6 hydrogen atoms, and 5 oxygen atoms . The compound has a density of 1.8±0.1 g/cm3, a boiling point of 555.6±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C .Chemical Reactions Analysis

The synthesis of 4,5,7-Trihydroxycoumarin involves various non-covalent interactions, which enhance its solubility and binding ability .Physical And Chemical Properties Analysis

4,5,7-Trihydroxycoumarin has a molar refractivity of 45.1±0.3 cm3, a polar surface area of 87 Å2, and a polarizability of 17.9±0.5 10-24 cm3 . It has a surface tension of 105.8±3.0 dyne/cm and a molar volume of 108.9±3.0 cm3 .Applications De Recherche Scientifique

Propriétés antioxydantes

La 4,5,7-trihydroxycoumarine présente une activité antioxydante puissante. Sa capacité à piéger les radicaux libres la rend précieuse pour prévenir les maladies liées au stress oxydatif. Des chercheurs ont étudié son rôle dans la protection des cellules contre les dommages causés par les espèces réactives de l'oxygène (ROS) .

Effets anti-inflammatoires

L'esculetine possède des propriétés anti-inflammatoires. Elle inhibe les cytokines et les enzymes pro-inflammatoires, ce qui en fait un agent thérapeutique potentiel pour des affections comme l'arthrite, la maladie inflammatoire de l'intestin et la dermatite .

Activité anticoagulante

Comme d'autres coumarines, la this compound possède des propriétés anticoagulantes. Elle interfère avec les voies de coagulation du sang, ce qui pourrait contribuer à prévenir la thrombose .

Potentiel antitumoral

Des études ont exploré l'impact de l'esculetine sur les cellules cancéreuses. Elle s'avère prometteuse en tant qu'agent antitumoral en induisant l'apoptose (mort cellulaire programmée) et en inhibant la prolifération des cellules cancéreuses .

Effets neuroprotecteurs

L'esculetine a été étudiée pour ses propriétés neuroprotectrices. Elle peut contribuer à prévenir les maladies neurodégénératives en réduisant le stress oxydatif et l'inflammation dans le cerveau .

Activité antimicrobienne

Des chercheurs ont étudié les effets antimicrobiens de la this compound. Elle présente une activité contre les bactéries, les champignons et les virus, ce qui en fait un agent antimicrobien naturel potentiel .

Santé de la peau

En raison de ses propriétés antioxydantes et anti-inflammatoires, l'esculetine est utilisée dans les produits de soin de la peau. Elle peut contribuer à protéger la peau contre les dommages causés par les UV et à réduire l'inflammation .

Santé cardiovasculaire

Les propriétés anticoagulantes et antioxydantes de l'esculetine contribuent à la santé cardiovasculaire. Elle peut contribuer à prévenir l'athérosclérose et à maintenir des vaisseaux sanguins sains .

Mohammadi Ziarani, G. et al. (2019). La portée de la diversité moléculaire de la 4-hydroxycoumarine dans la synthèse de composés hétérocycliques via des réactions multicomposants. Diversité Moléculaire, 23(4), 1029–1064. Lien

Safety and Hazards

While specific safety and hazard information for 4,5,7-Trihydroxycoumarin is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mécanisme D'action

Target of Action

Coumarin derivatives, such as 4-hydroxycoumarin, have been found to interact with theMajor NAD (P)H-flavin oxidoreductase in Vibrio fischeri .

Mode of Action

For instance, 4-hydroxycoumarin has been shown to increase the anticoagulant activities of certain drugs .

Biochemical Pathways

Coumarins are known to originate from the phenylpropanoid pathway in plants . They can undergo multiple-step hydroxylations leading to more complex coumarin patterns .

Result of Action

Coumarin derivatives are known to have potential pharmacological applications, such as antioxidant, anti-inflammatory, and antimicrobial activities .

Action Environment

It is known that the compound is a white to pale yellow crystalline powder, soluble in hot water and alcohol, and almost insoluble in ether and benzene .

Propriétés

IUPAC Name |

4,5,7-trihydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O5/c10-4-1-5(11)9-6(12)3-8(13)14-7(9)2-4/h1-3,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNWGYCBCHLEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1O)C(=CC(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170017 | |

| Record name | Coumarin, 4,5,7-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17575-26-7 | |

| Record name | 4,5,7-Trihydroxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17575-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,7-Trihydroxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017575267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17575-26-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Coumarin, 4,5,7-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,7-Trihydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5,7-TRIHYDROXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQB3NZR7WI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What novel derivatives of 4,5,7-trihydroxycoumarin have shown potential antiviral activity?

A1: Research has led to the synthesis of novel hydroxy- and polyhydroxy-derivatives of coumarin, including those condensed with dialdehydes and aldehyde acids. [] These derivatives, where 4,5,7-trihydroxycoumarin acts as a structural component (R1=R2), have demonstrated promising antiviral effects against HIV-1. []

Q2: What is the mechanism of action for the antiviral activity of these 4,5,7-trihydroxycoumarin derivatives?

A2: Unfortunately, the provided abstracts do not delve into the specific mechanism of action for the antiviral activity of these compounds. Further research is needed to elucidate the precise ways in which these derivatives interact with HIV-1.

Q3: Beyond antiviral research, what other applications have been explored for 4,5,7-trihydroxycoumarin?

A3: 4,5,7-Trihydroxycoumarin has shown potential as a reagent in inorganic paper chromatography. [] Additionally, 3-phenyl-4,5,7-trihydroxycoumarin, a closely related compound, has been studied for its ability to form complexes with uranium(VI), offering potential applications in spectrophotometric analysis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B579196.png)

![(3R,5R,5'S,8R,9S,10S,13S,14S,17R)-5',10,13-trimethyl-2'-phenylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-17,4'-1,3,2-dioxaborolane]-3-ol](/img/structure/B579199.png)

![5-Isopropylidene-2,2,4,4-tetramethyl-1-oxaspiro[2.2]pentane](/img/structure/B579204.png)

![2-[4-Chloro-2-[[1-hydroxy-6-[[hydroxy-[4-[(8-hydroxyquinolin-5-yl)diazenyl]phenyl]methylidene]amino]-3-sulfonaphthalen-2-yl]diazenyl]phenoxy]acetic acid](/img/structure/B579209.png)

![5-oxo-5H-[1,2]dithiole-3-carboxylic acid amide](/img/structure/B579211.png)

![5,6,7,8-Tetrahydrotetrazolo[1,5-A]pyrazine](/img/structure/B579213.png)